molecular formula C14H13F3O3 B11719140 Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate CAS No. 1385694-46-1

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate

Cat. No.: B11719140
CAS No.: 1385694-46-1
M. Wt: 286.25 g/mol
InChI Key: XDRAMOQVRYZSIV-UHFFFAOYSA-N
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Description

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is a fluorinated organic compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate typically involves multiple steps. One common method includes the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile, followed by the addition of monomethyl monopotassium malonate and triethylamine in the presence of magnesium chloride at elevated temperatures . The final step involves the cyclization of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is utilized in several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is unique due to its cyclohexane ring structure combined with the trifluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

1385694-46-1

Molecular Formula

C14H13F3O3

Molecular Weight

286.25 g/mol

IUPAC Name

methyl 4-oxo-1-(2,4,5-trifluorophenyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C14H13F3O3/c1-20-13(19)14(4-2-8(18)3-5-14)9-6-11(16)12(17)7-10(9)15/h6-7H,2-5H2,1H3

InChI Key

XDRAMOQVRYZSIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

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